molecular formula C12H12BrNO B8045191 3-Bromo-1-isopropyl-1H-indole-2-carbaldehyde

3-Bromo-1-isopropyl-1H-indole-2-carbaldehyde

Cat. No.: B8045191
M. Wt: 266.13 g/mol
InChI Key: WTGYNOMDKFDEBT-UHFFFAOYSA-N
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Description

3-Bromo-1-isopropyl-1H-indole-2-carbaldehyde is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound features a bromine atom at the third position, an isopropyl group at the first position, and an aldehyde group at the second position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-isopropyl-1H-indole-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: Starting with 1-isopropylindole, bromination at the third position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

    Formylation: The brominated intermediate is then subjected to formylation to introduce the aldehyde group at the second position. This can be done using Vilsmeier-Haack reaction conditions, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and automated systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-isopropyl-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous or alkaline medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: 3-Bromo-1-isopropyl-1H-indole-2-carboxylic acid.

    Reduction: 3-Bromo-1-isopropyl-1H-indole-2-methanol.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

3-Bromo-1-isopropyl-1H-indole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-isopropyl-1H-indole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and aldehyde group can form covalent bonds or participate in non-covalent interactions, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1H-indole-2-carbaldehyde: Lacks the isopropyl group, which may affect its reactivity and biological activity.

    1-Isopropyl-1H-indole-2-carbaldehyde:

    3-Bromo-1H-indole: Lacks both the isopropyl and aldehyde groups, making it less versatile in synthetic applications.

Uniqueness

3-Bromo-1-isopropyl-1H-indole-2-carbaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a promising candidate for various research applications.

Properties

IUPAC Name

3-bromo-1-propan-2-ylindole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c1-8(2)14-10-6-4-3-5-9(10)12(13)11(14)7-15/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGYNOMDKFDEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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